molecular formula C12H20N4 B14229378 5-amino-1-octyl-1H-pyrazole-4-carbonitrile CAS No. 827629-53-8

5-amino-1-octyl-1H-pyrazole-4-carbonitrile

Cat. No.: B14229378
CAS No.: 827629-53-8
M. Wt: 220.31 g/mol
InChI Key: MZGZOWSHVDBAPG-UHFFFAOYSA-N
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Description

5-amino-1-octyl-1H-pyrazole-4-carbonitrile: is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-octyl-1H-pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide (MnO₂) in water . The reaction conditions are generally mild, often carried out at room temperature, making it an environmentally friendly process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and green solvents further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-amino-1-octyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-amino-1-octyl-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .

Medicine: In medicine, this compound derivatives have been explored for their anti-inflammatory, anti-cancer, and anti-microbial properties. These derivatives are being investigated for their potential to treat various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its derivatives are being explored for use in coatings, adhesives, and other applications requiring durable and stable materials .

Mechanism of Action

The mechanism of action of 5-amino-1-octyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1H-pyrazole-4-carboxamide

Comparison: Compared to its analogs, 5-amino-1-octyl-1H-pyrazole-4-carbonitrile is unique due to its octyl chain, which imparts distinct physicochemical properties. This long alkyl chain can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the octyl chain may influence the compound’s solubility and stability, making it suitable for specific applications where other derivatives may not be as effective .

Properties

CAS No.

827629-53-8

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

5-amino-1-octylpyrazole-4-carbonitrile

InChI

InChI=1S/C12H20N4/c1-2-3-4-5-6-7-8-16-12(14)11(9-13)10-15-16/h10H,2-8,14H2,1H3

InChI Key

MZGZOWSHVDBAPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=C(C=N1)C#N)N

Origin of Product

United States

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